3-bromo-N,N-diethylpyridin-2-amine
Description
Properties
IUPAC Name |
3-bromo-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWQNPWRSICPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-bromo-N,N-diethylpyridin-2-amine typically follows a multi-step approach involving:
- Halogenation of the pyridine ring to introduce the bromine at the 3-position.
- Amination at the 2-position of the pyridine ring to install the N,N-diethylamino group.
- Use of reductive amination or nucleophilic substitution methods to introduce the diethylamino substituent.
The choice of synthetic pathway depends on the availability of starting materials and desired purity and yield.
Halogenation of Pyridin-2-amine Derivatives
A common precursor is 2-aminopyridine or its derivatives. Selective bromination at the 3-position can be achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The reaction conditions must be optimized to avoid multiple substitutions or bromination at undesired positions.
Introduction of the N,N-Diethylamino Group
The installation of the N,N-diethylamino substituent at the 2-position of the pyridine ring can be achieved by:
- Nucleophilic substitution : Starting from 2-bromopyridine derivatives, nucleophilic substitution with diethylamine under reflux conditions can yield 2-(diethylamino)pyridine derivatives.
- Reductive amination : Reacting 2-pyridinecarboxaldehyde with diethylamine in the presence of a reducing agent (such as sodium triacetoxyborohydride) allows formation of the secondary amine substituent via reductive amination.
Reductive amination is often favored for its mild conditions and good selectivity.
Representative Synthetic Route (Based on Literature)
A detailed synthetic route adapted from recent studies on related aminopyridine compounds is summarized below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | 2-Aminopyridine + NBS or Br2 in suitable solvent | 3-Bromo-2-aminopyridine |
| 2 | Reductive amination | 3-Bromo-2-pyridinecarboxaldehyde + diethylamine + NaBH(OAc)3 in 1,2-dichloroethane | This compound |
| 3 | Purification | Chromatography or recrystallization | Pure target compound |
This method ensures selective bromination followed by efficient installation of the diethylamino group at the 2-position.
Alternative Preparation via Nucleophilic Aromatic Substitution
In some cases, 2,3-dibromopyridine can be used as a starting material. Selective displacement of the 2-bromo substituent by diethylamine under reflux in ethanol or other polar solvents yields this compound. This method relies on the higher reactivity of the 2-bromo substituent towards nucleophilic substitution compared to the 3-bromo substituent.
Research Findings and Optimization
- Effect of substituents and reaction conditions : Studies on aminopyridine derivatives indicate that the reaction solvent, temperature, and molar ratios significantly influence yield and selectivity. For example, sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
- Potency and activity considerations : Modifications on the aminopyridine scaffold (including the diethylamino substitution) have been explored for biological activity, emphasizing the importance of precise substitution patterns and purity of the compound for pharmacological studies.
- Yield and purity : Purification via column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexanes mixtures) is standard to isolate the pure compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Bromination + Reductive Amination | 2-Aminopyridine → 3-bromo-2-aminopyridine | NBS or Br2; diethylamine + NaBH(OAc)3 | Selective substitution; mild conditions | Multi-step; requires aldehyde intermediate |
| Nucleophilic Aromatic Substitution | 2,3-Dibromopyridine | Diethylamine, reflux in ethanol or polar solvent | Direct substitution; fewer steps | Requires selective substitution control |
| Direct Reductive Amination of 3-Bromo-2-pyridinecarboxaldehyde | 3-Bromo-2-pyridinecarboxaldehyde | Diethylamine + NaBH(OAc)3, 1,2-dichloroethane | High selectivity and yields | Availability of aldehyde precursor |
Chemical Reactions Analysis
3-bromo-N,N-diethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N,N-diethylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atom may also play a role in the compound’s reactivity and binding affinity to its targets . Specific pathways and targets depend on the context of its use in research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-Bromo-N,N-Diethylpyridin-2-Amine
- Molecular Formula: C₉H₁₃BrN₂
- Molecular Weight: 223.09 g/mol
- Key Difference: Bromine at the 6-position instead of the 3-position.
- Synthesis: Prepared via palladium-catalyzed cross-coupling, yielding 41% .
- Physicochemical Properties:
- Impact of Substituent Position: The 6-bromo isomer may exhibit altered reactivity in cross-coupling reactions due to steric and electronic effects.
3-Bromo-N,N-Dimethylpyridin-2-Amine
- Molecular Formula: C₇H₉BrN₂
- Molecular Weight: 201.06 g/mol
- Key Difference: Dimethylamino group instead of diethylamino.
- Synthesis: Available commercially (CAS 1060801-39-9) with ≥95% purity .
- Physicochemical Properties:
- Impact of Alkyl Chain Length: The shorter methyl groups reduce steric hindrance and lipophilicity compared to diethyl derivatives.
Functional Group Variants
5-((6-Bromo-2-Methoxyquinolin-3-yl)Methyl)-N,N-Diethylpyridin-2-Amine (AB-7)
- Molecular Formula: C₂₀H₂₁BrN₃O
- Molecular Weight: 405.31 g/mol
- Key Difference: Incorporates a methoxyquinolinyl group, enhancing π-conjugation.
- Biological Relevance: Demonstrates the role of extended aromatic systems in targeting microbial enzymes .
5-Bromo-N-(3,4-Dimethoxybenzyl)Pyridin-2-Amine
- Molecular Formula: C₁₄H₁₅BrN₂O₂
- Molecular Weight: 331.20 g/mol
- Key Difference: 3,4-dimethoxybenzyl substituent at the 2-position.
- Crystallography: Forms centrosymmetric dimers via N–H⋯N hydrogen bonds, enhancing stability .
- Applications: Explored for anti-tumor and anti-viral activities due to its planar conformation .
Halogenated Derivatives
3-Bromo-5-Fluoro-N,N-Diethylpyridin-2-Amine
- Molecular Formula: C₈H₁₀BrFN₂
- Molecular Weight: 241.08 g/mol
- Key Difference: Additional fluorine at the 5-position.
3-Bromo-2-(Dimethylamino)-5-(Trifluoromethyl)Pyridine
Comparative Data Table
Biological Activity
3-Bromo-N,N-diethylpyridin-2-amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₃BrN₂
- Molecular Weight : 216.12 g/mol
- CAS Number : 84539-35-5
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The bromine atom at the 3-position can facilitate halogen bonding, enhancing binding affinity to proteins or enzymes. The diethylamino group allows for hydrogen bonding and hydrophobic interactions, which may modulate enzyme or receptor activity, leading to various biological effects.
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth .
2. Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity. For instance, related pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines, including hepatocellular carcinoma (HepG2) cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
3. Enzyme Inhibition
The compound's ability to interact with enzymes suggests potential as an inhibitor in metabolic pathways. Specific studies highlight its role in modulating the activity of certain enzymes, which could be beneficial in drug development for diseases characterized by dysregulated enzyme activity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HepG2 | 20 | |
| Enzyme Inhibition | Various Enzymes | Varies |
Case Study: Anticancer Activity
In a study conducted on the anticancer properties of pyridine derivatives, including this compound, researchers found that these compounds exhibited significant cytotoxicity against HepG2 cells. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, suggesting that further exploration into its potential as an anticancer agent is warranted .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at concentrations lower than those required for many conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
